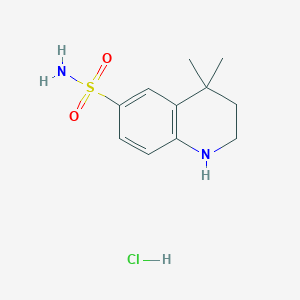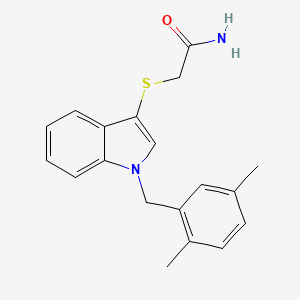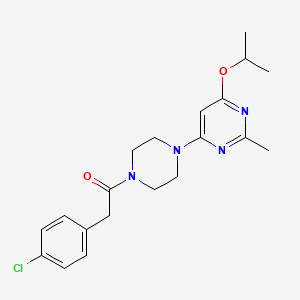
4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride” belongs to the class of compounds known as quinolines . Quinolines are aromatic compounds that contain a ring system made up of a benzene ring fused to a pyridine ring . They are known for their interesting pharmaceutical and biological activities .
Molecular Structure Analysis
Quinolines display different tautomeric forms . The structure of “this compound” would likely be influenced by the presence of the sulfonamide group and the two methyl groups.
Chemical Reactions Analysis
Quinolines can undergo various transformations, including alkylation, thiolation, ring contraction, and annulation . The specific reactions that “this compound” can undergo are not detailed in the available literature.
Aplicaciones Científicas De Investigación
Synthesis and Transformation
- 4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride is utilized in the synthesis of various compounds. For instance, 6-Quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones were synthesized through the ring transformation of related compounds, demonstrating the chemical's role in facilitating complex molecular transformations (Kurasawa et al., 1989).
Antimicrobial Properties
- Some derivatives of this compound exhibit antimicrobial properties. A study synthesized new compounds with the quinoline and sulfonamide moiety, which displayed significant activity against Gram-positive bacteria (2019).
Photophysical and Fluorescent Properties
- The compound has been used in the synthesis of fluorescent probes. A series of novel derivatives were synthesized, displaying fluorescent properties in various organic solvents, indicating its potential in developing fluorescence-based applications (Bodke et al., 2013).
Anion-Sensing Properties
- Quinoxalinebis(sulfonamide) functionalized receptors, including derivatives of this compound, have been synthesized for their anion-sensing properties. These molecules can recognize various anions with different sensitivities, showing potential in chemical sensing technologies (Lin et al., 2007).
Biological Active Sulfonamide Hybrid Compounds
- Sulfonamides, including this compound, form an important class of drugs possessing a range of pharmacological activities. They serve as key components in creating hybrid compounds with diverse therapeutic potentials (Ghomashi et al., 2022).
Antimalarial Applications
- N-(7-Chloroquinolinyl-4-aminoalkyl)arylsulfonamides, closely related to this compound, have shown promising antimalarial activity, indicating the potential use of these compounds in malaria chemotherapy (Verma et al., 2016).
Inhibitors of Carbonic Anhydrase Isoforms
- Novel series of benzenesulfonamides incorporating ethyl quinoline-3-carboxylate moieties have been synthesized and evaluated as inhibitors of carbonic anhydrase isoforms. This research suggests a potential medical application in treating conditions related to these enzymes (Al-Sanea et al., 2019).
Propiedades
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c1-11(2)5-6-13-10-4-3-8(7-9(10)11)16(12,14)15;/h3-4,7,13H,5-6H2,1-2H3,(H2,12,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLKGILJDDBDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=C(C=C2)S(=O)(=O)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2605115.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2605117.png)
![2-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2605119.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2605121.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2605122.png)


![1-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2605126.png)

![N-(4-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2605132.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2605133.png)
![Methyl 5-[4-[(E)-2-cyano-3-ethoxyprop-2-enoyl]piperazin-1-yl]thiophene-2-carboxylate](/img/structure/B2605135.png)

![5-methyl-3-phenyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2605137.png)
